4-Chloro-3-fluoro-2-formylbenzoic acid
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Overview
Description
4-Chloro-3-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-formylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-formylbenzoic acid, followed by selective fluorination and chlorination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as Suzuki–Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-formylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases such as potassium carbonate. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield carboxylic acids .
Scientific Research Applications
4-Chloro-3-fluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: Used in the synthesis of herbicides, liquid crystals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the formyl group.
3-Chloro-4-fluorophenylboronic acid: Contains boronic acid functional group instead of formyl group.
Uniqueness
4-Chloro-3-fluoro-2-formylbenzoic acid is unique due to the presence of both chloro and fluoro substituents along with a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-formylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBUVAEMZBLNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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